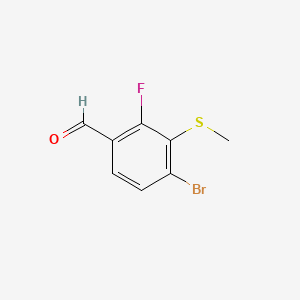

4-Bromo-2-fluoro-3-(methylthio)benzaldehyde

Description

4-Bromo-2-fluoro-3-(methylthio)benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at position 4, a fluorine atom at position 2, and a methylthio (-SCH₃) group at position 3. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Similar benzaldehyde derivatives, such as 4-hydroxy-3-(methylthio)benzaldehyde, are known to act as semiochemicals in plant-pollinator interactions, suggesting ecological relevance for structurally related compounds .

Properties

Molecular Formula |

C8H6BrFOS |

|---|---|

Molecular Weight |

249.10 g/mol |

IUPAC Name |

4-bromo-2-fluoro-3-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C8H6BrFOS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 |

InChI Key |

HSQYJIHOMDPBBK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1F)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-(methylthio)benzaldehyde typically involves the introduction of bromine, fluorine, and a methylthio group onto a benzaldehyde core. One common method is through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reduction and cross-coupling techniques, optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-Bromo-2-fluoro-3-(methylthio)benzoic acid.

Reduction: Formation of 4-Bromo-2-fluoro-3-(methylthio)benzyl alcohol.

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-fluoro-3-(methylthio)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substitution Patterns and Structural Features

The table below compares 4-Bromo-2-fluoro-3-(methylthio)benzaldehyde with structurally related benzaldehyde derivatives, highlighting key substituents and molecular formulas:

Notes:

- Halogen substituents (Br, F, Cl) increase molecular weight and influence reactivity in cross-coupling reactions.

- Oxygen-containing groups (OH, OPh, OCF₂) modulate solubility and electronic effects.

Physicochemical Properties

- Molecular Weight: Higher than non-halogenated analogs due to bromine (79.9 g/mol) and fluorine (19.0 g/mol).

- Solubility : The methylthio group (-SCH₃) enhances lipophilicity compared to hydroxyl or methoxy analogs, favoring organic solvents .

- Reactivity : Bromine at position 4 makes it amenable to Suzuki-Miyaura cross-coupling, similar to 4-(4-Bromo-5-methyl-thiophen-2-yl)-benzaldehyde in .

Biological Activity

4-Bromo-2-fluoro-3-(methylthio)benzaldehyde is a compound characterized by its unique combination of halogen and methylthio groups, which significantly influence its chemical properties and potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.

The molecular formula of this compound is C8H8BrFOS. Its structure features a benzene ring substituted with bromine, fluorine, and a methylthio group. These substituents contribute to its reactivity, making it suitable for various synthetic applications in medicinal chemistry and material science.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (human breast cancer) and MDA-MB-231 cells. The mechanism of action often involves the disruption of microtubule assembly, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.075 | Microtubule disruption |

| Compound B | MDA-MB-231 | 0.620 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Mechanistic Studies

Mechanistic studies on structurally related compounds indicate that they may inhibit tubulin polymerization and induce apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins such as Bcl2 and Bax. This suggests that this compound could also exhibit similar mechanisms, warranting further investigation into its specific biological pathways .

Synthesis and Applications

The synthesis of this compound typically involves reactions that require specific conditions, such as the use of palladium catalysts and solvents like dimethylformamide or tetrahydrofuran for optimal yields. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and materials science due to its unique electronic characteristics imparted by the halogen and sulfur substituents.

Case Studies

Case Study 1: Antiproliferative Activity

In a study examining various derivatives with methylthio groups, it was found that compounds with similar structures exhibited varying degrees of cytotoxicity against MCF-7 cells. The study emphasized the importance of substituent positioning on biological activity, suggesting that further modifications to the structure of this compound could enhance its efficacy as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis on related benzaldehyde derivatives revealed that the presence of both bromine and fluorine atoms significantly increased antiproliferative activity compared to analogs lacking these halogens. This suggests that this compound may also benefit from similar enhancements in biological activity due to its unique substitution pattern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.